Ethyl 4-{3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]propanoyl}piperazine-1-carboxylate
Description
Properties
Molecular Formula |
C18H24N4O3S2 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
ethyl 4-[3-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylpropanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H24N4O3S2/c1-4-25-18(24)22-8-6-21(7-9-22)14(23)5-10-26-16-15-12(2)13(3)27-17(15)20-11-19-16/h11H,4-10H2,1-3H3 |
InChI Key |
AMQYWCHGGFDZNV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCSC2=NC=NC3=C2C(=C(S3)C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation for Thienopyrimidine Formation
The thieno[2,3-d]pyrimidine scaffold is constructed via cyclocondensation of 2-aminothiophene-3-carbonitrile derivatives with acetylating agents. For example:
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Step 1 : Reacting 2-amino-4,5-dimethylthiophene-3-carbonitrile with acetic anhydride at 120°C yields 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine.
-
Step 2 : Chlorination at position 4 using POCl₃ or PCl₅ introduces a leaving group for subsequent nucleophilic substitution.
Critical Parameters :
-
Temperature control (110–130°C) to prevent decomposition.
-
Use of excess acetylating agent to ensure complete cyclization.
Introduction of the Sulfanylpropanoyl Side Chain
The sulfanyl group at position 4 is installed via nucleophilic displacement of the chloro substituent. A two-step protocol is employed:
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Thiolation : Treatment with sodium hydrosulfide (NaSH) in ethanol/water (3:1) at 60°C replaces chlorine with a thiol group.
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Alkylation : Reacting the thiol intermediate with 3-bromopropanoyl chloride in the presence of triethylamine (Et₃N) forms the sulfanylpropanoyl chain.
Reaction Conditions :
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
-
Temperature: 0°C to room temperature to mitigate side reactions.
Synthesis of Ethyl Piperazine-1-carboxylate
Protection of Piperazine
Piperazine is protected as its ethyl carbamate derivative using ethyl chloroformate:
-
Procedure : Piperazine is stirred with ethyl chloroformate (1.1 equiv) in DCM at 0°C, followed by gradual warming to room temperature.
-
Yield : 85–90% after purification via silica gel chromatography (hexane/ethyl acetate = 4:1).
Key Considerations :
-
Strict control of stoichiometry to avoid over-carbamation.
-
Use of anhydrous conditions to prevent hydrolysis of the chloroformate.
Acylation with Propanoyl Chloride
The secondary amine of piperazine is acylated using propanoyl chloride:
-
Conditions : Propanoyl chloride (1.2 equiv) is added dropwise to a solution of ethyl piperazine-1-carboxylate in DCM with Et₃N (2.0 equiv) at 0°C.
-
Workup : The reaction is quenched with water, and the product is extracted with DCM, dried (MgSO₄), and concentrated.
Analytical Validation :
-
¹H NMR (400 MHz, CDCl₃): δ 4.15 (q, 2H, J = 7.1 Hz, COOCH₂CH₃), 3.55–3.40 (m, 4H, piperazine), 2.35 (t, 2H, J = 6.8 Hz, COCH₂), 1.25 (t, 3H, J = 7.1 Hz, COOCH₂CH₃).
Final Coupling of Fragments
Amide Bond Formation
The sulfanylpropanoyl-thienopyrimidine and ethyl piperazine-1-carboxylate are coupled via a carbodiimide-mediated reaction:
-
Protocol : A mixture of 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]propanoic acid (1.0 equiv), ethyl piperazine-1-carboxylate (1.2 equiv), EDC (1.5 equiv), and HOBt (1.5 equiv) in DMF is stirred at room temperature for 12 h.
-
Purification : Column chromatography (ethyl acetate/hexane = 1:1) affords the final product as a white solid.
Optimization Notes :
-
Solvent Choice : DMF enhances solubility of both fragments.
-
Catalyst : HOBt suppresses racemization and improves yields.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
Alternative Synthetic Routes and Comparative Analysis
Mitsunobu Reaction for Sulfanyl Linkage
An alternative method employs the Mitsunobu reaction to form the sulfanylpropanoyl bridge:
-
Reactants : 4-Mercapto-5,6-dimethylthieno[2,3-d]pyrimidine, 3-hydroxypropanoyl piperazine.
-
Conditions : DIAD (1.5 equiv), PPh₃ (1.5 equiv), THF, 0°C → rt.
-
Advantage : Higher stereochemical control compared to nucleophilic substitution.
Challenges and Optimization Strategies
Oxidation of Sulfanyl Group
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the thienopyrimidine core, potentially altering its electronic properties.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thienopyrimidine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Structural Overview
The compound has the following molecular characteristics:
- Molecular Formula : C14H16N2O3S2
- Molecular Weight : 324.4 g/mol
- IUPAC Name : Ethyl 4-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-3-oxobutanoate
Anticancer Activity
Recent studies have indicated that compounds with thieno[2,3-d]pyrimidine moieties exhibit significant anticancer properties. Ethyl 4-{3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]propanoyl}piperazine-1-carboxylate has been investigated for its ability to inhibit tumor cell proliferation through various mechanisms:
- Mechanism of Action : It is hypothesized that this compound may interfere with key signaling pathways involved in cancer cell survival and proliferation. This includes the inhibition of specific kinases or modulation of apoptotic pathways.
- Case Studies : In vitro assays have demonstrated that derivatives of thieno[2,3-d]pyrimidines can induce apoptosis in cancer cell lines such as breast and lung cancer cells, suggesting potential for further development as anticancer agents .
Antimicrobial Properties
The compound has also shown promise in combating bacterial and fungal infections:
- Biological Activity : Research indicates that the presence of the thieno[2,3-d]pyrimidine ring enhances antimicrobial activity against various pathogens. The compound's sulfanyl group may play a crucial role in its interaction with microbial enzymes or cell membranes.
- Research Findings : In studies evaluating antimicrobial efficacy, compounds similar to this compound exhibited significant inhibition against strains such as Staphylococcus aureus and Escherichia coli .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step synthetic routes that integrate various reagents and conditions tailored to achieve high yield and purity. Key methods include:
- Formation of Thieno[2,3-d]pyrimidine Derivatives : Utilizing starting materials like 5,6-dimethylthieno[2,3-d]pyrimidine in reactions with appropriate sulfanyl groups.
- Piperazine Ring Incorporation : The piperazine moiety is introduced through nucleophilic substitution reactions, enhancing the compound's biological activity .
Mechanism of Action
The mechanism of action of Ethyl 4-{3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]propanoyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The thienopyrimidine core is known to interact with enzymes and receptors involved in cellular signaling pathways. The sulfanyl group may enhance binding affinity through thiol-disulfide exchange reactions, while the piperazine moiety can improve solubility and bioavailability.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural analysis. †Estimated using analogous compounds.
Key Structural and Functional Differences
The oxadiazole and pyrazolopyrimidine derivatives (CAS 890894-72-1, ) replace the thienopyrimidine core, altering electronic properties and binding interactions.
Sulfonyl linkers (e.g., CAS 393129-91-4) introduce strong electron-withdrawing effects, which may reduce nucleophilicity compared to sulfanyl groups .
Piperazine Modifications :
- Ethyl carboxylate esters (target compound, CAS 791127-91-8) enhance solubility compared to free acids (e.g., CAS 302952-45-0) but may require metabolic activation for therapeutic effects .
Heterocyclic Diversity: Oxadiazole () and pyrazolopyrimidine () cores introduce nitrogen-rich heterocycles, which may engage in distinct hydrogen-bonding interactions compared to sulfur-containing thienopyrimidines.
Inferred Structure-Activity Relationships (SAR)
- Lipophilicity : Methyl groups (target compound) and tert-butyl substituents (CAS 393129-91-4) increase logP values, favoring passive diffusion across biological membranes .
- Linker Length: Longer linkers (propanoyl vs. acetyl) may improve binding to targets requiring extended conformations, such as enzyme active sites .
- Electronic Effects : Sulfonyl groups (CAS 393129-91-4) could destabilize π-π stacking interactions compared to sulfanyl linkers, influencing target selectivity .
Research Implications
- The target compound’s combination of methyl-substituted thienopyrimidine and flexible sulfanylpropanoyl linker makes it a promising candidate for further biological evaluation, particularly in kinase or protease inhibition studies.
- Comparative studies with oxadiazole and pyrazolopyrimidine analogs () could elucidate heterocycle-specific activity profiles.
Biological Activity
Ethyl 4-{3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]propanoyl}piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a piperazine ring and a thieno[2,3-d]pyrimidine moiety. The molecular formula is with a molecular weight of approximately 304.41 g/mol. The presence of sulfur in the thienyl group is notable for its potential interactions with biological targets.
Anticancer Properties
Recent studies have indicated that compounds containing thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer activity. For instance, an investigation into related compounds demonstrated that they inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase .
Table 1: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 10 | Apoptosis induction |
| Compound B | A549 (Lung) | 15 | Cell cycle arrest |
| Ethyl 4-{...} | HeLa (Cervical) | 12 | Apoptosis induction |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various pathogens. Studies have reported that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Membrane disruption |
| Escherichia coli | 64 µg/mL | Metabolic inhibition |
The biological activity of this compound can be attributed to several mechanisms:
- G Protein-Coupled Receptor Modulation : Compounds with similar structures have been shown to interact with G protein-coupled receptors (GPCRs), which play crucial roles in various signaling pathways related to cell growth and apoptosis .
- Enzyme Inhibition : The thieno[2,3-d]pyrimidine scaffold has been linked to the inhibition of key enzymes involved in tumorigenesis and microbial metabolism.
- Oxidative Stress Induction : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis.
Case Studies
A notable case study involved testing the compound on human cervical cancer cells (HeLa). Results indicated a significant reduction in cell viability at concentrations as low as 12 µM, primarily through apoptosis induction. This underscores the potential for further development as an anticancer agent.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For example:
- Temperature : Reactions involving thienopyrimidine derivatives often proceed optimally between 195–230°C, as seen in analogous syntheses of substituted thieno[2,3-d]pyrimidines .
- Catalysts : Palladium on carbon (Pd/C) is effective for hydrogenation steps in similar heterocyclic systems, reducing side-product formation .
- Purification : Flash chromatography (e.g., hexanes/ethyl acetate gradients) and recrystallization are critical for isolating high-purity products, as demonstrated in syntheses yielding >95% purity .
- Monitoring : Thin-layer chromatography (TLC) and HPLC can track reaction progress and confirm intermediate formation .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are indispensable for confirming the structure of the thienopyrimidine and piperazine moieties. For example, H NMR signals at δ 2.57 ppm (CH) and δ 8.37 ppm (pyrimidine-H) are diagnostic for 5,6-dimethylthieno[2,3-d]pyrimidine derivatives .
- Mass Spectrometry (MS) : ESI-MS can verify molecular weight (e.g., m/z 349 [M+H] for analogous compounds) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content should match calculated values (e.g., C: 62.05%, H: 4.63%, N: 24.12% for related structures) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer :
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures. For similar compounds, melting points range from 189–230°C .
- pH Stability : Incubate the compound in buffers (pH 3–10) and analyze degradation via HPLC. Piperazine derivatives are prone to hydrolysis under extreme pH .
- Light Sensitivity : Store samples in amber vials and monitor UV-Vis spectra for changes in absorbance maxima (e.g., 260–280 nm for thienopyrimidines) .
Advanced Research Questions
Q. What intermolecular interactions dominate the crystal packing of this compound, and how do they influence its physicochemical properties?
- Methodological Answer :
- X-ray Crystallography : Resolve the crystal structure to identify key interactions. In analogous thienopyrimidines, π-π stacking (3.5–4.0 Å) and hydrogen bonding (N–H···O, 2.8–3.2 Å) stabilize the lattice .
- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., H-bonding vs. van der Waals). For example, H···H contacts may account for >50% of interactions in methyl-substituted derivatives .
- Impact on Solubility : Strong intermolecular forces often reduce aqueous solubility, necessitating co-solvents (e.g., DMSO) for biological assays .
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with variations in the sulfanylpropanoyl linker or piperazine substituents. For example, replacing the ethyl carboxylate with tert-butyl groups alters pharmacokinetic profiles .
- Biological Assays : Test analogs against targets like kinases (e.g., JAK inhibitors) or HCV replication machinery, as seen in related thienopyrimidines .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like P2Y12 receptors, guided by SAR data from triazolo-pyrimidine derivatives .
Q. What mechanistic insights can be gained from studying this compound’s reactivity with nucleophiles?
- Methodological Answer :
- Kinetic Studies : Monitor reactions with amines/thiols via H NMR. For example, the sulfanyl group in thienopyrimidines reacts with cysteine residues in proteins, forming disulfide bonds .
- LC-MS Analysis : Identify adducts (e.g., m/z shifts corresponding to nucleophile addition). Piperazine esters are susceptible to nucleophilic attack at the carbonyl carbon .
- pH-Dependent Reactivity : Adjust reaction pH to favor specific mechanisms (e.g., base-catalyzed vs. acid-catalyzed pathways) .
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Assay Standardization : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT vs. ATP-based viability assays) .
- Meta-Analysis : Compare IC values from independent studies. For example, triazolo-pyrimidines show variability (IC: 0.5–10 μM) due to differences in assay conditions .
- Orthogonal Validation : Confirm activity using SPR (binding affinity) and CRISPR knockouts (target specificity) .
Q. What strategies can validate the compound’s interaction with biological targets in cellular environments?
- Methodological Answer :
- Fluorescence Tagging : Conjugate the compound with BODIPY or Cy5 dyes to track cellular uptake and sublocalization via confocal microscopy .
- Pull-Down Assays : Use biotinylated analogs to isolate target proteins from lysates, followed by SDS-PAGE and Western blotting .
- Thermal Shift Assays : Monitor protein melting temperature shifts (ΔTm) upon compound binding, indicating stabilization of target enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
